1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine
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Overview
Description
1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is a complex organic compound that features a furan ring substituted with a bromophenyl group and a methoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Coupling Reaction: The brominated furan is coupled with 4-methoxybenzylamine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-bromophenyl)furan-2-yl]propan-1-amine
- 2-(5-(4-bromophenyl)furan-2-yl)ethanamine
Uniqueness
1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is unique due to the presence of both a bromophenyl group and a methoxybenzylamine moiety. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H18BrNO2 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C19H18BrNO2/c1-22-17-8-2-14(3-9-17)12-21-13-18-10-11-19(23-18)15-4-6-16(20)7-5-15/h2-11,21H,12-13H2,1H3 |
InChI Key |
TWLBFXOXCZUWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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